Chemical properties of Phosphonic acid pentyl- diethyl ester CAS 2766-52-1
Chemical properties of Phosphonic acid pentyl- diethyl ester CAS 2766-52-1
CAS Registry Number: 2766-52-1 Chemical Family: Organophosphonates / Dialkyl Alkylphosphonates
Part 1: Executive Summary
Diethyl pentylphosphonate (CAS 2766-52-1) is a functional organophosphorus ester characterized by a pentyl carbon chain attached directly to the phosphorus atom (
Unlike phosphate esters (
Part 2: Molecular Architecture & Physicochemical Profile
The molecule features a lipophilic pentyl tail and two ethoxy groups surrounding a central phosphoryl (
Table 1: Physicochemical Properties
| Property | Value / Description | Source/Note |
| Molecular Formula | Computed | |
| Molecular Weight | 208.23 g/mol | PubChem [1] |
| Physical State | Colorless to pale yellow liquid | Observed (Homologs) |
| Boiling Point | ~115–120 °C @ 10 mmHg | Estimated based on homologs [2] |
| Density | ~0.98 g/cm³ | Estimated (vs. Diethyl methylphosphonate ~1.[1][2]05) |
| LogP (Octanol/Water) | 3.0 | Computed (XLogP3) [1] |
| Solubility | Soluble in DCM, Ethanol, Toluene; Sparingly soluble in water | Lipophilic pentyl chain effect |
| Refractive Index ( | ~1.430 | Estimated |
Spectroscopic Signature[3]
-
NMR: Typically appears as a singlet in the range of
30–33 ppm (relative to ). This shift is characteristic of phosphonate diesters with an alkyl substituent. -
NMR:
-
3.9–4.1 ppm (Multiplet, 4H,
) -
1.6–1.8 ppm (Multiplet, 2H,
) -
1.3 ppm (Triplet, 6H,
) -
0.9 ppm (Triplet, 3H, Terminal Pentyl
)
-
3.9–4.1 ppm (Multiplet, 4H,
Part 3: Synthetic Pathways
The industrial and laboratory standard for synthesizing diethyl pentylphosphonate is the Michaelis-Arbuzov Rearrangement . This reaction exploits the nucleophilicity of triethyl phosphite towards an alkyl halide.
Experimental Protocol: Michaelis-Arbuzov Synthesis
Objective: Synthesis of Diethyl pentylphosphonate from Triethyl phosphite and 1-Bromopentane.
Reagents:
-
Triethyl phosphite (
): 1.05 equivalents (Slight excess to drive completion). -
1-Bromopentane (
): 1.0 equivalents. -
Catalyst (Optional): Sodium iodide (0.05 eq) can accelerate the reaction if using chloropentane.
Apparatus:
-
Round-bottom flask (3-neck).
-
Reflux condenser (initially).
-
Distillation head (for byproduct removal).
-
Inert gas line (
or ).
Step-by-Step Methodology:
-
Setup: Purge the reaction vessel with nitrogen to remove moisture (phosphites are moisture-sensitive).
-
Addition: Charge the flask with 1-Bromopentane. Heat to 140–150°C.
-
Reaction: Add Triethyl phosphite dropwise. The reaction is exothermic.
-
Elimination: As the reaction proceeds, Ethyl bromide (
, BP ~38°C) is generated. -
Distillation: continuously distill off the EtBr byproduct to drive the equilibrium forward.
-
Purification: Once EtBr evolution ceases (approx. 2–4 hours), increase vacuum to distill the product (Diethyl pentylphosphonate). Collect the fraction boiling at ~115–120°C (10 mmHg).
Reaction Mechanism Visualization
The following diagram illustrates the
Figure 1: The Michaelis-Arbuzov pathway converting triethyl phosphite and alkyl halide into the phosphonate ester.
Part 4: Reactivity & Applications
Precursor for Mixed Phosphonate Esters
Diethyl pentylphosphonate is a key starting material for "mixed" phosphonate esters used in herbicide screening. By partially hydrolyzing the diester to the mono-ester (or converting to the phosphonochloridate using oxalyl chloride), researchers can couple the phosphorus core to phenols or amino acids [3].
Workflow:
-
Chlorination: React with Oxalyl Chloride
Pentylphosphonochloridate. -
Coupling: React chloridate with Phenol/Amine
Mixed Ester/Amidate.
Metal Extraction & Separation Science
Dialkyl alkylphosphonates are potent extractants for actinides and lanthanides. The
-
Mechanism: Solvation of neutral metal salts (e.g., Uranyl nitrate) into organic phases (Kerosene/Dodecane).
-
Advantage: The pentyl chain provides sufficient lipophilicity to prevent the complex from partitioning back into the aqueous phase, a common issue with shorter-chain homologs (like dimethyl methylphosphonate).
Materials Engineering (Flame Retardants)
Phosphonates are incorporated into polyester blends to impart flame retardancy without compromising optical clarity. Patent literature cites diethyl pentylphosphonate as an additive in thermoplastic compositions to reduce "stress whitening" and improve char formation during combustion [4].
Part 5: Safety & Handling (SDS Summary)
While specific toxicological data for the pentyl derivative is less abundant than for methylphosphonates, standard organophosphorus handling protocols apply.
-
Hazard Classification:
-
Skin/Eye Irritation: Category 2 (Causes skin irritation/serious eye irritation).
-
Inhalation: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert gas. Hygroscopic nature requires tight sealing.
-
Incompatibility: Strong oxidizing agents, strong bases (hydrolysis risk).
-
First Aid:
-
Eye Contact: Rinse immediately with plenty of water for 15 minutes.
-
Skin Contact: Wash with soap and water. Remove contaminated clothing.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592421, Diethyl pentylphosphonate. Retrieved from [Link]
-
Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Diethyl 2-phenylethyl phosphonate (Homolog Data). Retrieved from [Link]
-
Audenaert, J., et al. (2024). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI, Molecules. Retrieved from [Link]
- Eastman Chemical Company (2006).Polyester blends with improved stress whitening for film and sheet applications. U.S. Patent Application US20060111519A1.
